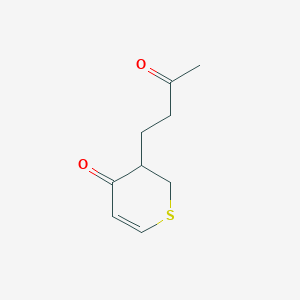
3-(3-Oxobutyl)-2,3-dihydro-4H-thiopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Oxobutyl)-2,3-dihydro-4H-thiopyran-4-one is an organic compound that belongs to the class of thiopyran derivatives Thiopyrans are sulfur-containing heterocycles that have a wide range of applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxobutyl)-2,3-dihydro-4H-thiopyran-4-one typically involves the reaction of a thiopyran derivative with an appropriate oxobutylating agent. One common method is the reaction of 2,3-dihydro-4H-thiopyran-4-one with 3-oxobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxobutyl)-2,3-dihydro-4H-thiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
3-(3-Oxobutyl)-2,3-dihydro-4H-thiopyran-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiopyran derivatives and other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Oxobutyl)-2,3-dihydro-4H-thiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3-Oxobutyl)-2,3-dihydro-4H-pyran-4-one: Similar structure but with an oxygen atom instead of sulfur.
3-(3-Oxobutyl)-2,3-dihydro-4H-thiopyran-4-ol: Similar structure with a hydroxyl group instead of a carbonyl group.
3-(3-Oxobutyl)-2,3-dihydro-4H-thiopyran-4-thione: Similar structure with a thione group instead of a carbonyl group.
Uniqueness
3-(3-Oxobutyl)-2,3-dihydro-4H-thiopyran-4-one is unique due to its specific combination of a thiopyran ring and an oxobutyl side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89241-45-2 |
|---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-(3-oxobutyl)-2,3-dihydrothiopyran-4-one |
InChI |
InChI=1S/C9H12O2S/c1-7(10)2-3-8-6-12-5-4-9(8)11/h4-5,8H,2-3,6H2,1H3 |
InChI Key |
NPEPTTBYULFGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1CSC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















